Product packaging for (S)-Citalopram N-Oxide(Cat. No.:CAS No. 917482-45-2)

(S)-Citalopram N-Oxide

Cat. No.: B195647
CAS No.: 917482-45-2
M. Wt: 340.4 g/mol
InChI Key: DIOGFDCEWUUSBQ-FQEVSTJZSA-N
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Description

Contextualization within Citalopram (B1669093) and Escitalopram (B1671245) Metabolite Studies

(S)-Citalopram N-Oxide is a known human metabolite of both citalopram and its pharmacologically active S-enantiomer, escitalopram. hpra.ie Citalopram is administered as a racemic mixture, meaning it contains equal parts of the (S)- and (R)-enantiomers. nih.gov The therapeutic effects of citalopram are primarily attributed to the (S)-enantiomer, which led to the development of escitalopram as a single-enantiomer drug. nih.gov

The metabolism of citalopram and escitalopram is a complex process primarily occurring in the liver, involving a group of enzymes known as the cytochrome P450 (CYP) system. upol.cznih.gov Several metabolic pathways have been identified, including N-demethylation and N-oxidation. pharmgkb.orgdrugbank.com Research using human liver microsomes and cDNA-expressed CYP enzymes has demonstrated that the formation of citalopram N-oxide is exclusively mediated by the enzyme CYP2D6. nih.govcapes.gov.brdiva-portal.org This N-oxidation pathway is one of several biotransformation routes for the parent drug.

The metabolism of citalopram is stereoselective, with studies indicating that the primary metabolizing enzymes—CYP2C19, CYP3A4, and CYP2D6—all preferentially metabolize the more biologically active (S)-enantiomer, escitalopram. nih.govpharmgkb.orgnih.gov This preference for the S-enantiomer results in different plasma concentrations of the two enantiomers when the racemic mixture is administered. nih.gov One study observed enantiomeric fraction shifts, indicating an enantioselective N-oxidation process. While CYP2D6 is the key enzyme for N-oxidation, other enzymes like CYP3A4 and CYP2C19 are primarily involved in the N-demethylation of citalopram to its other metabolites, such as desmethylcitalopram (B1219260) and didesmethylcitalopram. nih.govpharmgkb.org The metabolites of citalopram, including the N-oxide, are generally considered to have little pharmacological activity compared to the parent drug. drugbank.commdpi.com

PropertyValue
IUPAC Name 3-[(1S)-5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine oxide
Molecular Formula C20H21FN2O2
CAS Number 917482-45-2
Parent Compound Escitalopram

Significance as a Chiral Metabolite and Impurity in Pharmaceutical Science

The chirality of this compound is a critical aspect of its significance in pharmaceutical science. As a chiral metabolite, its formation and effects are studied to understand the complete pharmacokinetic profile of escitalopram. The stereoselective metabolism of the parent drug means that the relative amounts of (S)- and (R)-N-oxide metabolites can vary, which is an important consideration in pharmacogenomic studies, especially concerning variations in the CYP2D6 enzyme.

Beyond its role as a metabolite, this compound is also recognized as a process-related impurity in the synthesis and formulation of escitalopram. mdpi.com Regulatory bodies like the European Pharmacopoeia (EP) identify it as "Escitalopram EP Impurity H". The presence of impurities, particularly chiral impurities, is a major concern in pharmaceutical manufacturing as they can potentially affect the efficacy and safety of the final drug product. Therefore, strict control over the levels of such impurities is required. mdpi.com

The development of robust analytical methods is crucial for the detection and quantification of this compound in both biological samples for metabolic studies and in pharmaceutical formulations for quality control. Various chromatographic techniques have been developed for this purpose. For instance, a thin-layer chromatography (TLC) method has been validated for the simultaneous separation of (R)- and (S)-citalopram and their related impurities, including citalopram N-oxide. nih.govresearchgate.net Similarly, high-performance liquid chromatography (HPLC) methods, often using chiral stationary phases, are employed for the enantioselective analysis of escitalopram and its impurities. mdpi.comresearchgate.net These methods are essential for ensuring the enantiomeric purity of escitalopram and for keeping the levels of impurities like this compound within acceptable limits as mandated by regulatory guidelines. hpra.iemdpi.com

Analytical MethodKey Parameters and Findings
Thin-Layer Chromatography (TLC) A validated method using silica (B1680970) gel plates with a mobile phase of acetonitrile (B52724), methanol (B129727), and water, along with a chiral selector, successfully separated citalopram N-oxide from (R)- and (S)-citalopram and citalopram citadiol. The reported Rf value for citalopram N-oxide was 0.22 ± 0.02. nih.govnih.govresearchgate.net
High-Performance Liquid Chromatography (HPLC) HPLC methods, particularly those with chiral stationary phases like cellulose (B213188) tris(3,5-dimethylphenylcarbamate), are used for the simultaneous determination of escitalopram and its impurities, including the R-enantiomer and N-oxide. These methods are validated according to ICH guidelines for routine quality control. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H21FN2O2 B195647 (S)-Citalopram N-Oxide CAS No. 917482-45-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(1S)-5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O2/c1-23(2,24)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-25-20/h4-9,12H,3,10-11,14H2,1-2H3/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIOGFDCEWUUSBQ-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+](C)(CCC[C@@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60580934
Record name 3-[(1S)-5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60580934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917482-45-2
Record name Escitalopram N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0917482452
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[(1S)-5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60580934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ESCITALOPRAM N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JMR4KG3QUN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical Synthesis and Derivatization of S Citalopram N Oxide

Synthetic Pathways via Controlled Oxidation of Citalopram (B1669093)

The primary route for the synthesis of (S)-Citalopram N-Oxide involves the direct oxidation of the tertiary amine group in the citalopram molecule. This transformation can be achieved using various oxidizing agents and reaction conditions, which are crucial for controlling the reaction's efficiency and selectivity.

Utilization of Oxidizing Agents (e.g., Hydrogen Peroxide, Meta-chloroperbenzoic Acid)

The N-oxidation of citalopram can be accomplished using common oxidizing agents. One of the most frequently employed reagents for this purpose on a laboratory scale is meta-chloroperbenzoic acid (m-CPBA). acs.org This peroxyacid is effective in converting tertiary amines to their corresponding N-oxides. acs.org A typical procedure involves the reaction of citalopram with m-CPBA in a suitable solvent. google.com

Hydrogen peroxide (H₂O₂) is another viable oxidizing agent for the N-oxidation of tertiary amines. acs.org However, the uncatalyzed reaction with H₂O₂ can be slow, often necessitating a large excess of the oxidant to achieve complete conversion. acs.org The reaction progress can be monitored using techniques like thin-layer chromatography (TLC).

The choice of oxidizing agent can influence the reaction's outcome and the purity of the final product. For industrial-scale synthesis, factors such as cost and safety may favor alternatives to m-CPBA. acs.org

Optimization of Reaction Conditions and Solvents (e.g., Non-protonic Solvents, Temperature)

Optimizing reaction conditions is critical for the successful synthesis of this compound. The selection of an appropriate solvent is a key factor. Non-protonic (aprotic) solvents are often preferred for the oxidation reaction with m-CPBA. google.com A variety of aprotic solvents can be utilized, including:

Dichloromethane

Acetone

Acetonitrile (B52724)

N,N-dimethylformamide (DMF)

Ethyl acetate (B1210297)

Dimethyl sulfoxide (B87167) (DMSO)

Tetrahydrofuran (THF) google.com

Temperature control is another crucial parameter. The oxidation of citalopram with m-CPBA is typically carried out at low temperatures, for instance, between -10 and 10 °C, to manage the reaction's exothermicity and minimize side reactions. google.com

The molar ratio of the reactants also plays a significant role. An excess of the oxidizing agent is generally used to ensure the complete conversion of citalopram. For instance, the molar ratio of citalopram to m-CPBA can range from 1:1.0 to 1:2.5. google.com

Stereoselective Synthesis Approaches

(S)-Citalopram is the pharmacologically active enantiomer of citalopram. nih.govdiva-portal.org Consequently, the synthesis of this compound specifically requires a stereoselective approach. This is typically achieved by starting with the enantiomerically pure (S)-citalopram. The controlled oxidation of (S)-citalopram, as described in the previous sections, will yield this compound, preserving the stereochemistry at the chiral center.

Research into the metabolism of citalopram has shown that the formation of the N-oxide metabolite is mediated by the enzyme CYP2D6, which exclusively forms this metabolite. nih.gov This biological pathway also demonstrates stereoselectivity, favoring the conversion of the S-enantiomer. nih.gov While this is a biological process, it underscores the importance of stereochemistry in the context of citalopram and its metabolites.

Purification and Isolation Methodologies

Following the synthesis, purification of this compound is essential to remove unreacted starting materials, byproducts, and excess reagents. A combination of extraction and chromatographic techniques is commonly employed to achieve the desired purity.

Chromatographic Techniques for Purity Enhancement

Chromatography is a powerful tool for the purification of this compound. High-performance liquid chromatography (HPLC) is a widely used analytical technique that can also be adapted for preparative purposes to isolate pure compounds. Different HPLC methods have been developed for the separation of citalopram and its impurities, including the N-oxide. mdpi.com

For instance, a reversed-phase HPLC method using a C8 or C18 column can effectively separate citalopram N-oxide from other related substances. scielo.br The mobile phase composition is a critical parameter for achieving good separation. A common mobile phase consists of a mixture of acetonitrile and a buffer solution, such as ammonium (B1175870) acetate, with the pH adjusted to an acidic value (e.g., pH 4.5). scielo.br

Silica (B1680970) gel column chromatography is another effective method for purification. google.com The choice of eluent is crucial for successful separation. A mixture of solvents, such as n-butanol and ethyl acetate, in a specific ratio can be used to elute the desired compound from the column. google.com The purity of the collected fractions can be monitored by TLC.

Extraction and Concentration Procedures

Before chromatographic purification, an initial workup involving extraction is typically performed. After the oxidation reaction, the reaction mixture is often treated to neutralize any remaining acid and then extracted with an organic solvent. google.com

Solid-phase extraction (SPE) is another valuable technique for the pre-concentration and purification of citalopram and its metabolites from various matrices. sid.ir Different types of SPE cartridges, such as those with C18-bonded silica, can be used to retain the compound of interest while allowing impurities to be washed away. researchgate.net The retained compound can then be eluted with a suitable solvent. researchgate.net

After extraction, the solvent is typically removed under reduced pressure (e.g., using a rotary evaporator) to concentrate the product. The resulting crude product can then be subjected to further purification by chromatography or recrystallization.

In Vitro Biotransformation and Enzymatic Formation of S Citalopram N Oxide

Role of Cytochrome P450 Enzymes in N-Oxidation Pathways

The cytochrome P450 (CYP) superfamily of enzymes plays a critical role in the metabolism of a vast array of xenobiotics, including the antidepressant citalopram (B1669093). nih.govnih.gov These enzymes are responsible for catalyzing various oxidative reactions. In the context of citalopram metabolism, specific CYP isoenzymes are involved in its conversion to various metabolites, including the N-oxide derivative. pharmgkb.orgnih.gov

Research has unequivocally demonstrated that the formation of citalopram N-oxide is exclusively mediated by the cytochrome P450 2D6 (CYP2D6) enzyme. pharmgkb.orgnih.govhmdb.ca In vitro studies utilizing human liver microsomes and cDNA-expressed CYP enzymes have confirmed that while other CYPs like CYP3A4 and CYP2C19 are involved in the N-demethylation of citalopram, the N-oxidation pathway is specific to CYP2D6. pharmgkb.orgnih.govresearchgate.net This specificity highlights the singular role of CYP2D6 in this particular biotransformation route. pharmgkb.orgnih.gov Studies have shown that while CYP3A4, CYP2C19, and CYP2D6 are all involved in the initial demethylation of citalopram, with a preference for the pharmacologically active S-enantiomer, only CYP2D6 is responsible for the subsequent formation of citalopram N-oxide. pharmgkb.orgnih.govpharmgkb.org

The catalytic activity of cytochrome P450 enzymes, including CYP2D6, is dependent on the presence of essential cofactors. The primary cofactor required for these monooxygenase reactions is Nicotinamide Adenine Dinucleotide Phosphate (B84403) (NADPH). hmdb.canih.gov NADPH provides the necessary reducing equivalents for the activation of molecular oxygen, which is incorporated into the substrate molecule. The transfer of electrons from NADPH to the P450 enzyme is facilitated by the enzyme NADPH-cytochrome P450 reductase. nih.gov In liver microsomes, this NADPH-dependent electron transport chain is crucial for the oxidative metabolism of drugs like citalopram. hmdb.ca

Specificity of CYP2D6 in (S)-Citalopram N-Oxide Formation

Metabolic Interplay with Other Citalopram Biotransformation Routes (e.g., N-Demethylation)

The metabolism of citalopram involves multiple competing pathways, with N-demethylation being a major route alongside N-oxidation. mdpi.comnih.gov Citalopram is metabolized to demethylcitalopram (DCT) and subsequently to didemethylcitalopram (B1207907) (DDCT). mdpi.com The formation of DCT is primarily catalyzed by CYP2C19 and CYP3A4, with a minor contribution from CYP2D6. nih.govnih.gov In contrast, the subsequent demethylation of DCT to DDCT is mediated by CYP2D6. nih.govnih.gov

The N-oxidation pathway to form citalopram N-oxide, also mediated by CYP2D6, exists in parallel to these demethylation steps. nih.govpharmgkb.org The relative contribution of each pathway can be influenced by various factors, including substrate concentration. For instance, at therapeutic concentrations of citalopram, CYP3A4 is responsible for a significant portion of demethylcitalopram formation, while the contribution of CYP2C19 increases with higher drug concentrations. pharmgkb.orgresearchgate.net Conversely, the role of CYP2D6 in the initial demethylation tends to decrease as the drug concentration rises. researchgate.net Interestingly, studies in moving bed biofilm reactors have suggested that the presence of a simple carbon source like acetate (B1210297) can upregulate N-oxidation pathways while inhibiting N-demethylation. researchgate.netnih.gov

EnzymeCitalopram MetaboliteMetabolic Pathway
CYP2C19 Demethylcitalopram (DCT)N-demethylation
CYP3A4 Demethylcitalopram (DCT)N-demethylation
CYP2D6 Demethylcitalopram (DCT)N-demethylation (minor)
CYP2D6 Didemethylcitalopram (DDCT)N-demethylation (from DCT)
CYP2D6 Citalopram N-oxideN-oxidation

Influence of Genetic Polymorphisms on N-Oxide Formation (e.g., CYP3A4)

Although not directly involved in N-oxide formation, polymorphisms in CYP3A4 can alter the rate of the competing N-demethylation pathway. mdpi.com Since CYP3A4 is a major enzyme in the initial demethylation of citalopram, variations in its activity could theoretically affect the flux of citalopram through the N-oxidation pathway catalyzed by CYP2D6. mdpi.comnih.gov However, the direct impact of CYP3A4 polymorphisms on the specific formation of this compound is not extensively detailed in the provided search results. It is important to note that polymorphisms in CYP2C19 and CYP2D6 are known to have clinically relevant effects on citalopram pharmacokinetics. nih.govpharmgkb.org For instance, individuals who are poor metabolizers for CYP2C19 show reduced clearance of citalopram. pharmgkb.org Similarly, CYP2D6 polymorphisms can affect the formation of didesmethylcitalopram. nih.gov

EnzymeKnown Polymorphisms' Effect on Citalopram Metabolism
CYP2C19 Poor metabolizers have reduced clearance of citalopram. pharmgkb.org
CYP2D6 Poor metabolizers show virtually no formation of didesmethylcitalopram. nih.gov
CYP3A4 While involved in metabolism, the specific impact of its polymorphisms on N-oxide formation is not clearly established in the provided context. mdpi.com

Analytical Methodologies for Characterization and Quantification of S Citalopram N Oxide

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental for the structural elucidation of (S)-Citalopram N-Oxide, providing detailed information about its molecular structure and elemental composition.

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS) and tandem mass spectrometry (MS^n), is a primary tool for the characterization of this compound. nih.gov These techniques are instrumental in determining the molecular weight and elucidating the structure through fragmentation analysis. nih.govdrugbank.com

In studies involving forced degradation of citalopram (B1669093), the N-oxide metabolite was characterized based on its mass fragmentation pattern. nih.gov The protonated molecule of citalopram N-oxide appears at a mass-to-charge ratio (m/z) of 341. nih.gov Subsequent fragmentation (MS²) of this parent ion provides structural confirmation. Key fragments are observed at m/z 323 and 305, which are proposed to form through the loss of water molecules. nih.gov The presence of fragment ions at m/z 123, 109, and 83 is also noted, which are characteristic of the intact p-fluorophenyl ring, confirming that oxidation occurred on the tertiary amino nitrogen. nih.gov

Advanced analytical methods utilize high-resolution mass spectrometry, such as LC-ESI-QTOF (Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight), to obtain precise mass data, further confirming the elemental composition. conicet.gov.ar The combination of chromatographic separation with mass spectrometric detection is essential for identifying and quantifying metabolites in biological samples and for characterizing impurities in pharmaceutical substances. researchgate.net

Table 1: Mass Spectrometry Data for Citalopram N-Oxide

TechniqueParent Ion (m/z)Key Fragment Ions (m/z)InstrumentationReference
LC-MS/MS²341323, 305, 123, 109, 83Not Specified nih.gov
LC-ESI-QTOF341.166 ([M+H]+)83.0317, 57.0188, 198.0459, 218.0527, 75.0262TripleTOF 5600 SCIEX conicet.gov.ar

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable method for the definitive structural elucidation of organic molecules, including this compound. nih.govresearchgate.net While mass spectrometry provides information on molecular weight and fragmentation, NMR offers conclusive evidence of the atomic connectivity and stereochemistry of a compound. nih.govresearchgate.net The power of NMR lies in its ability to provide 'de novo' structural information, making it a critical tool in the characterization of new impurities or metabolites. nih.govresearchgate.net

Hyphenated techniques such as LC-NMR are particularly powerful, allowing for the structural elucidation of impurities directly from complex mixtures without the need for prior isolation. nih.gov For the characterization of N-oxides, both ¹H and ¹³C NMR spectra are analyzed. The formation of the N-oxide bond induces a characteristic downfield shift in the signals of adjacent protons (e.g., methyl and methylene (B1212753) groups) and carbons compared to the parent amine. This predictable spectral change provides strong evidence for the presence of the N-oxide functionality. conicet.gov.ar Although specific spectral data for this compound is not detailed in the reviewed literature, the use of NMR in combination with MS has been cited as the definitive approach for the structural confirmation of citalopram-related impurities. researchgate.net

Mass Spectrometry (MS and MS^n) for Structural Elucidation and Fragmentation Analysis

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating this compound from its parent compound, other metabolites, and impurities, as well as for its quantification.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of this compound. Several validated HPLC methods have been developed for its simultaneous determination alongside citalopram and other metabolites in various matrices, including plasma and pharmaceutical formulations. nih.govscilit.com

One method utilized an ODS (octadecylsilane) column with fluorescence detection for the simultaneous determination of citalopram and four of its metabolites, including the N-oxide, in plasma. scilit.com This method reported a limit of quantitation (LOQ) of 2.0 ng/mL for citalopram N-oxide. scilit.com Another stability-indicating LC-UV method was developed to resolve citalopram from its degradation products, where citalopram N-oxide was optimally resolved on a C8 column using a mobile phase of acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) buffer. nih.gov For quantitative analysis in human plasma, a method was developed with a calibration range of 0.2–20.0 ng/mL for this compound (S-NOCT). nih.gov These methods demonstrate the robustness of HPLC for both purity testing and quantitative bioanalysis. nih.govscilit.com

Table 2: High-Performance Liquid Chromatography (HPLC) Methods for Citalopram N-Oxide Analysis

ColumnMobile PhaseDetectionLOQ / RangeMatrixReference
ODS Column20 mM phosphate (B84403) buffer (pH 4.6)-acetonitrile (70:30, v/v) with 0.1% diethylamineFluorescence (Ex: 249 nm, Em: 302 nm)2.0 ng/mLPlasma scilit.com
C8 ColumnAcetonitrile and ammonium acetate buffer (pH 4.5)UVLOQ: 5 µg/mL (for Citalopram)Drug Substance nih.gov
Not SpecifiedNot SpecifiedNot Specified0.2-20.0 ng/mLPlasma nih.gov

Thin-Layer Chromatography (TLC) offers a simple and economical method for the separation and analysis of this compound from its parent enantiomers and other related substances. A validated densitometric TLC method has been successfully developed for this purpose.

The method employs silica (B1680970) gel 60 F254 plates for separation. In this system, this compound is well-separated from (R)- and (S)-citalopram and another related substance, citalopram citadiol. Using a mobile phase of acetonitrile, methanol (B129727), and water, citalopram N-oxide exhibits a retardation factor (Rf) value of 0.22 ± 0.02. Detection can be achieved using iodine vapor or a UV lamp, followed by densitometric measurement at 239 nm for quantification. This TLC method has been validated for linearity, precision, and accuracy, making it suitable for the quantitative determination of impurities in drug substances.

To achieve stereospecific separation on an achiral stationary phase like silica gel, chiral selectors are added to the mobile phase. Macrocyclic antibiotics, such as vancomycin (B549263) and its analogue norvancomycin (B1247964), have proven to be effective chiral selectors for the TLC separation of citalopram enantiomers and their related substances. These selectors are added to the mobile phase at specific concentrations (e.g., 1.5 mM norvancomycin or 2.5 mM vancomycin). The chiral recognition mechanism involves multiple interactions, including hydrogen bonding, dipole stacking, ionic interactions, and π-π interactions between the chiral selector and the analytes, which results in differential migration rates for the enantiomers and allows for their separation. The optimization of mobile phase composition and selector concentration is critical for achieving effective resolution.

Table 3: Thin-Layer Chromatography (TLC) Method for Citalopram N-Oxide

Stationary PhaseMobile PhaseChiral SelectorRf Value of Citalopram N-OxideDetectionReference
Silica gel 60 F254Acetonitrile:Methanol:Water (15:2.5:2.5 v/v/v)1.5 mM Norvancomycin or 2.5 mM Vancomycin0.22 ± 0.02UV (239 nm), Iodine Vapor

Thin-Layer Chromatography (TLC) for Stereospecific Separation and Impurity Profiling

Optimization of Chromatographic Parameters (e.g., Mobile Phase Composition, pH, Temperature)

The successful separation and quantification of this compound from its parent compound and other related substances rely heavily on the meticulous optimization of chromatographic parameters. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are common techniques employed for this purpose, with parameter optimization being key to achieving adequate resolution and selectivity.

For HPLC methods, the composition of the mobile phase is a critical factor. A common approach involves reversed-phase chromatography using columns such as C8 or C18. semanticscholar.orgscielo.brscholarsresearchlibrary.com Research has demonstrated that an optimal isocratic separation of citalopram and its degradation products, including Citalopram N-Oxide, can be achieved on a C8 column. semanticscholar.orgscielo.br The mobile phase in one such optimized method consisted of a mixture of acetonitrile and an ammonium acetate buffer (0.025 mol L-1) in a 35:65 v/v ratio. semanticscholar.org The use of a ternary mobile phase composed of buffer, acetonitrile, and methanol has also been explored, although in some cases, it did not improve the resolution of degradation products. semanticscholar.orgscielo.br For the enantioseparation of citalopram, a mobile phase consisting of an aqueous buffer, methanol, and acetonitrile (21:3:1 v/v/v) has been utilized. nih.govresearchgate.net

The pH of the mobile phase significantly influences the retention and selectivity of ionizable compounds like citalopram and its metabolites. For the separation of Citalopram N-Oxide, a mobile phase pH of 4.5, adjusted with ammonium acetate buffer, has been found to be effective. semanticscholar.orgscielo.br In other applications, such as densitometric TLC methods, a pH between 7 and 8 was found to yield significant retardation factor (Rf) values for citalopram N-oxide and related compounds. scispace.comresearchgate.net The optimization of pH is crucial; for instance, in the enantioseparation of citalopram, a pH of 2.5 was found to be optimal for achieving satisfactory resolution. nih.govresearchgate.net

Temperature is another parameter that can be adjusted to improve chromatographic performance. While many methods are performed at ambient temperature (e.g., 25 ± 2°C), controlling the column temperature can enhance resolution and reproducibility. scispace.comnih.gov Studies on the enantioseparation of citalopram have investigated column temperature as a key variable, with 25°C being used in the final optimized method. nih.govresearchgate.net

Table 1: Examples of Optimized Chromatographic Parameters for Citalopram and Related Substances

MethodStationary PhaseMobile Phase CompositionpHTemperatureAnalyte(s)Source
HPLCC8 (Spherisorb®)Acetonitrile : 0.025M Ammonium Acetate (35:65 v/v)4.5Not SpecifiedCitalopram and degradation products (incl. Citalopram N-Oxide) semanticscholar.orgscielo.br
TLCSilica Gel 60 F254Acetonitrile : Methanol : Water (15:2.5:2.5 v/v/v) with 1.5 mM norvancomycin7-8Ambient (25 ± 2°C)(R)- & (S)-Citalopram, Citalopram Citadiol, Citalopram N-Oxide scispace.comnih.gov
RP-HPLCC18 (Hedera ODS-2)Aqueous Buffer : Methanol : Acetonitrile (21:3:1 v/v/v) with 12 mM SBE-β-CD2.525°C(R)- & (S)-Citalopram nih.govresearchgate.net
UHPLC-MS/MSC18 (Hypersil GOLD)Water : Acetonitrile (70:30 v/v) with 0.25% formic acidNot SpecifiedNot SpecifiedEscitalopram (B1671245), S-DCT, S-DDCT, S-NOCT

Electrochemical Detection Approaches

Electrochemical methods offer a sensitive and cost-effective alternative to traditional chromatographic detection for quantifying electroactive compounds like citalopram. nih.gov These techniques, including various forms of voltammetry, are based on measuring the current resulting from the oxidation or reduction of the analyte at an electrode surface. nih.govnih.gov While conventional electrodes can be used, issues such as low sensitivity in real samples and interference from biomolecules have led to the development of modified electrodes to enhance performance. nih.gov

Several studies have focused on developing advanced electrochemical sensors for citalopram. One approach involves modifying a glassy carbon electrode (GCE) to improve its catalytic activity. researchgate.net The electrochemical behavior of citalopram on a GCE has been shown to be an irreversible, adsorption-controlled oxidation process. researchgate.net Another advanced method utilizes a molecularly imprinted polymer (MIP) on a screen-printed carbon electrode (SPCE). nih.govmdpi.com This technique creates selective recognition sites for the target molecule, citalopram, enhancing the sensor's specificity. mdpi.com Computational studies are often used to predict the optimal formulation of the MIP, leading to a more rational design process. nih.govmdpi.com

Other modifications include the use of nanomaterials. For instance, a carbon-paste electrode modified with zinc oxide nanoparticles (ZnO-NPs) and multi-walled carbon nanotubes (MWCNTs) demonstrated exceptional analytical performance for citalopram detection. nih.gov Similarly, a gold electrode modified with graphene and gold-palladium bimetallic nanoparticles (Au–PdNPs) showed excellent electrocatalytic activity towards citalopram oxidation. nih.gov These modifications serve to increase the electrode's surface area and improve electron transfer kinetics, resulting in lower detection limits and higher sensitivity. nih.govnih.gov

Table 2: Performance of Various Electrochemical Sensors for Citalopram Detection

MethodElectrodeLinear Range (µM)Limit of Detection (LOD) (µM)Source
Differential Pulse Voltammetry (DPV)Glassy Carbon Electrode (GCE)0.05–10 and 10–1150.036 nih.govresearchgate.net
Square Wave Voltammetry (SWV)Molecularly Imprinted Polymer on Screen-Printed Carbon Electrode (MIP-SPCE)0.1–1.250.162 nih.govmdpi.com
VoltammetryZnO-MWCNT Modified Carbon-Paste Electrode (ZnO–MWCNT/CPE)0.012–1.540.005 nih.gov
Not SpecifiedGraphene and Au-Pd Bimetallic Nanoparticle Modified Gold Electrode0.5–500.049 nih.gov
Fast Fourier Continuous Cyclic VoltammetryAu microelectrode0.000022 - 0.00036 (7 - 116 pg/mL)0.000007 (2.3 pg/mL) scielo.br

Validation of Analytical Methods for Specificity, Sensitivity, and Reproducibility

Validation is a critical process that confirms an analytical method is suitable for its intended purpose. For methods designed to quantify this compound, validation must demonstrate specificity, sensitivity, and reproducibility as per regulatory guidelines. scholarsresearchlibrary.com

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In chromatographic methods, specificity is often established by demonstrating that the analyte peak is well-resolved from other peaks. semanticscholar.orgscielo.br The use of a photodiode array (PDA) detector can confirm the purity of the analyte peak, ensuring that no other compounds are co-eluting. semanticscholar.orgscielo.br For highly selective methods like those using molecularly imprinted polymers, specificity is shown by challenging the sensor with structurally similar compounds and observing a significantly lower response compared to the target analyte. nih.govmdpi.com

Sensitivity of an analytical method is typically defined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. For an HPLC method separating Citalopram N-Oxide, the LOD and LOQ were reported to be 1 µg/mL and 5 µg/mL, respectively. semanticscholar.orgscielo.br A densitometric TLC method reported an LOD of 0.08 µg/10 µl and an LOQ of 0.25 µg/10 µl for citalopram enantiomers. nih.govnih.gov A highly sensitive UHPLC-MS/MS method for escitalopram N-oxide (S-NOCT) established a calibration range from 0.2 to 20.0 ng/mL.

Reproducibility refers to the precision of the method, which is assessed under various conditions. It is typically expressed as the relative standard deviation (RSD). Intra-day precision is evaluated by analyzing samples on the same day, while inter-day precision is assessed by analyzing samples on different days. scielo.br A validated HPLC method for citalopram and its degradation products demonstrated a precision with an RSD of less than 3%. semanticscholar.orgscielo.br Similarly, a validated TLC method showed acceptable precision with an RSD of less than 2.0%. nih.govnih.gov Accuracy, which is the closeness of the test results to the true value, is often determined through recovery studies. For one method, the accuracy was demonstrated by recovery values between 88% and 97%. semanticscholar.orgscielo.br Another study reported accuracy for (S)-citalopram at 99.70 ± 0.85%. nih.gov

Table 3: Summary of Validation Parameters for Various Analytical Methods

MethodAnalyte(s)Linearity RangeLODLOQPrecision (%RSD)Accuracy (% Recovery)Source
HPLCCitalopram & Degradation Products (incl. Citalopram N-Oxide)5-500 µg/mL1 µg/mL5 µg/mL<3%88-97% semanticscholar.orgscielo.br
Densitometric TLC(R)- & (S)-Citalopram0.2-16.8 µg/10 µl0.08 µg/10 µl0.25 µg/10 µl<2.0%99.70 ± 0.85% for (S)-Citalopram scispace.comnih.govnih.gov
UHPLC-MS/MSThis compound (S-NOCT)0.2-20.0 ng/mLNot SpecifiedNot SpecifiedMeets FDA GuidelinesMeets FDA Guidelines
Fast Fourier Continuous Cyclic VoltammetryCitalopram7-116 pg/mL2.3 pg/mL7 pg/mL1.87%99.91% scielo.br

Citalopram N Oxide As a Product of Degradation and Environmental Transformation

Formation Under Forced Degradation Conditions

Forced degradation studies are essential for understanding the stability of drug substances and identifying potential degradation products. scielo.br Under such conditions, (S)-Citalopram N-oxide is a known transformation product of citalopram (B1669093).

Photolytic Degradation Pathways (e.g., Photoxidation of Tertiary Amino Nitrogen)

Exposure to light, particularly UV radiation, can induce the degradation of citalopram. oup.com One of the identified pathways in this process is the photooxidation of the tertiary amino nitrogen in the citalopram molecule, leading to the formation of citalopram N-oxide. oup.com Studies simulating sunlight have demonstrated that while citalopram is relatively stable, it can degrade to form N-desmethylcitalopram as a major product and citalopram N-oxide as a minor product. oup.comresearchgate.net The presence of substances like humic acid in natural waters can accelerate this photodegradation process. oup.comresearchgate.net

The rate of photolytic degradation is influenced by various factors. For instance, the degradation of citalopram is significantly faster in wastewater and lake water compared to pure water, indicating that components within these natural matrices facilitate the process. mdpi.com While some studies show that direct photolysis has a minimal effect on citalopram, indirect photolysis appears to be a more significant degradation route in aquatic environments. nih.govcsbsju.edu

Oxidative Degradation Processes

Oxidative stress is a key factor in the degradation of citalopram. vulcanchem.com The tertiary amine group in the citalopram structure is susceptible to oxidation, resulting in the formation of Citalopram N-oxide. scielo.brvulcanchem.com This process can be simulated in laboratory settings using oxidizing agents like hydrogen peroxide, meta-chloroperbenzoic acid, sodium hypochlorite (B82951) (NaOCl), and chlorine dioxide (ClO2). researchgate.netgoogle.com

Research has shown that both NaOCl and ClO2 are effective in degrading citalopram, although NaOCl tends to be more efficient. researchgate.netnih.gov Advanced oxidation processes (AOPs) such as ozonation and Fenton oxidation have also been investigated for their ability to remove citalopram from water. mdpi.comresearchgate.net These processes have been shown to produce citalopram N-oxide as one of the transformation products. For example, ozonation can achieve significant degradation of citalopram, with the N-oxide being identified among the byproducts. Similarly, UV irradiation and Fenton's reagent also lead to the formation of citalopram N-oxide alongside other derivatives.

Role as a Pharmaceutical Impurity and Reference Standard

The formation of this compound during the manufacturing and storage of citalopram and escitalopram (B1671245) has implications for drug purity and quality control.

Impurity Profiles in Drug Formulations (e.g., Escitalopram EP Impurity H)

This compound is recognized as a process-related impurity and a degradation product in citalopram and escitalopram drug formulations. scielo.brvulcanchem.com In the European Pharmacopoeia (EP), it is designated as "Escitalopram EP Impurity H". synzeal.comsynthinkchemicals.comchemicea.comveeprho.comlgcstandards.com Regulatory bodies like the United States Pharmacopeia (USP) also list it as "Citalopram Related Compound E". veeprho.comlgcstandards.comsigmaaldrich.com The presence of such impurities must be carefully monitored and controlled to ensure the safety and efficacy of the final drug product. daicelpharmastandards.com Pharmacopoeias set strict limits for these impurities, often not exceeding 0.15% in the drug formulation. google.com

Utilization as a Quality Control and Reference Standard

To accurately quantify and control the levels of this compound in pharmaceutical products, high-purity reference standards are essential. veeprho.com These standards are used in various analytical applications, including method development and validation for quality control testing. synzeal.comsigmaaldrich.comsynzeal.com The availability of certified reference materials for "Escitalopram EP Impurity H" allows pharmaceutical laboratories to develop sensitive and accurate analytical methods, such as high-performance liquid chromatography (HPLC), to monitor the impurity profile of escitalopram. sigmaaldrich.commdpi.com These methods are crucial for routine quality control and to ensure that the drug product meets the stringent requirements of regulatory agencies. synzeal.commdpi.com

Environmental Occurrence and Persistence in Water Systems

The widespread use of citalopram has led to its detection, along with its metabolites like this compound, in various aquatic environments. nih.govnih.govacs.org Conventional wastewater treatment plants (WWTPs) are often not designed to completely remove such pharmaceutical compounds, resulting in their release into surface waters. nih.govmdpi.com

Studies have reported the presence of citalopram and its transformation products in wastewater effluent, surface water, and even drinking water. nih.govgdut.edu.cndiva-portal.org Citalopram N-oxide has been identified as a metabolite and transformation product in these environmental matrices. nih.govacs.org The concentration of these compounds can vary, with higher levels often found in wastewater treatment plant influents and effluents. epa.gov For instance, one study detected citalopram N-oxide among 21 other compounds in surface and wastewater samples. nih.gov

Formation During Advanced Oxidative Water Treatment Processes (e.g., Ozonation, Chlorination, UV Irradiation, Fenton Oxidation)

This compound is a notable transformation product of the widely used antidepressant citalopram, which forms during advanced oxidative water treatment processes. researchgate.netcsic.esnih.gov Conventional wastewater treatment plants (WWTPs) are often unable to completely remove citalopram, leading to its detection in water effluents. gnest.orgresearchgate.netmdpi.com To address this, advanced oxidation processes (AOPs) are utilized as a tertiary treatment step to degrade persistent pharmaceuticals. gnest.org However, these degradation processes are frequently incomplete, yielding various transformation products (TPs), with this compound being a prominently identified compound. gnest.orgresearchgate.net

The formation of citalopram N-oxide results from the oxidation of the tertiary amine group within the citalopram molecule, where an oxygen atom is added to the nitrogen. researchgate.net This transformation has been observed across several AOPs commonly used in water purification. researchgate.netnih.gov

Ozonation: This process is a well-researched AOP for eliminating pharmaceuticals from water. gnest.org Laboratory studies confirm that ozonation effectively degrades citalopram, with an application of 3 mg/L of ozone leading to the complete removal of the parent drug. gnest.org During this degradation, citalopram N-oxide is consistently formed as a major byproduct. csic.esgnest.orgresearchgate.net One study documented an 80% reduction in citalopram after 30 minutes of ozonation, identifying citalopram N-oxide as one of five TPs. nih.gov The formation of N-oxides is a typical reaction pathway for compounds containing amine groups when subjected to ozonation. gnest.orgresearchgate.net The removal efficiency for citalopram via ozonation can be substantial, with some research indicating over 94% removal within minutes. researchgate.net

Chlorination: Disinfection using agents like sodium hypochlorite (NaOCl) and chlorine dioxide (ClO₂) can also lead to the oxidation of pharmaceutical micropollutants. nih.govnih.gov Citalopram demonstrates high reactivity with both of these chlorinating agents. nih.govnih.gov For instance, treatment with 0.1 mg/L of chlorine dioxide has been shown to eliminate over 90% of citalopram. nih.gov Citalopram N-oxide is a known transformation product of these chlorination processes. researchgate.netcsic.es It is important to note that the chlorination of citalopram can also generate other undesirable byproducts, such as the probable carcinogen N-nitrosodimethylamine (NDMA). mdpi.comnih.gov

UV Irradiation: Photolysis, either direct or as part of a UV-based AOP, is another method for water treatment. UV irradiation can degrade citalopram rapidly; one investigation reported an 85% reduction after only 5 minutes of exposure. researchgate.netnih.gov Citalopram N-oxide is among the byproducts identified following this treatment. researchgate.netcsic.es The effectiveness of photolytic degradation can be influenced by the composition of the water, often proceeding faster in natural waters due to the presence of organic matter that facilitates indirect photolysis. mdpi.com

Fenton Oxidation: The Fenton process utilizes hydrogen peroxide and iron ions to create powerful hydroxyl radicals that degrade organic compounds. nih.govnih.gov This AOP has achieved a 90% reduction of citalopram within 30 minutes using 14 mg/L of Fe(II). nih.gov Citalopram N-oxide was also identified as a transformation product in this method. researchgate.netnih.gov

Table 1: Formation of Citalopram N-Oxide in Advanced Oxidative Water Treatment Processes

Treatment Process Reagents/Conditions Citalopram Removal Efficiency Citalopram N-Oxide Formation Reference(s)
Ozonation 3 mg/L O₃, 30 min 80% Identified as a major TP nih.gov
Chlorine Dioxide 0.1 mg/L ClO₂ >90% Identified as a TP researchgate.netnih.gov
UV Irradiation 254 nm, 5 min 85% Identified as a TP researchgate.netnih.gov

Strategies for Environmental Remediation and Removal

The persistence of citalopram and its transformation products, such as this compound, in the aquatic environment calls for robust remediation strategies. arviatechnology.com A key challenge is the complete removal of not only the original drug but also the byproducts formed during treatment, which may themselves be persistent or toxic. mdpi.com

Advanced Oxidation Processes (AOPs): AOPs are the primary methods for breaking down citalopram in water. researchgate.netmdpi.com While effective at removing the parent compound, they concurrently generate transformation products like citalopram N-oxide. nih.gov Complete mineralization—the conversion of an organic compound to carbon dioxide, water, and inorganic ions—is often not fully achieved in typical treatment scenarios. gnest.orgmdpi.com For example, photocatalysis using titanium dioxide can eventually lead to near-complete mineralization of citalopram, but this can take several hours and may generate intermediates that are more toxic than the original compound. mdpi.com

Adsorption: This physical process is a common technique for removing organic pollutants.

Granular Activated Carbon (GAC): GAC is effective at removing citalopram by adsorbing it onto its porous surface. arviatechnology.com A combined system of adsorption and electrochemical oxidation demonstrated a 96% removal rate for citalopram from municipal wastewater. arviatechnology.com A drawback of GAC is its limited adsorption capacity, which necessitates periodic regeneration or replacement. arviatechnology.com

Alternative Adsorbents: Other materials like activated carbon fibers, zeolites, and biochar are being investigated as potential adsorbents for citalopram. arviatechnology.com The success of adsorption is influenced by various factors, including water pH, contact duration, and the presence of other organic compounds that can compete for binding sites. arviatechnology.com

Photocatalysis: This AOP employs a semiconductor catalyst, such as titanium dioxide (TiO₂), and a light source to drive degradation.

TiO₂ Photocatalysis: Research has confirmed that TiO₂-mediated photocatalysis is an effective method for degrading citalopram and can achieve high levels of mineralization. mdpi.com However, the process may form potentially harmful intermediates. mdpi.com

Functionalized Nanoparticles: An innovative approach uses stannic oxide nanoparticles functionalized with gallic acid (SnO₂/GA NP) as a photocatalyst. nih.gov This method achieved over 88% degradation of citalopram in one hour under UV light and is considered a potentially green and cost-effective treatment option. nih.gov

Gamma Radiation: The application of gamma radiation represents another advanced technology for degrading citalopram. mdpi.com It has been shown to be highly efficient, achieving near-total degradation of citalopram at a 1 mg/L concentration with a low radiation dose, and appears to be faster than UV photolysis. mdpi.com

Table 2: Comparison of Environmental Remediation Strategies for Citalopram

Remediation Strategy Mechanism Advantages Disadvantages/Considerations Reference(s)
Advanced Oxidation (O₃, UV, Fenton) Chemical oxidation by reactive species High degradation rates for the parent compound Formation of transformation products (e.g., N-oxide); may not achieve complete mineralization. nih.govmdpi.com
Adsorption (GAC) Physical binding to a porous surface High removal efficiency; versatile for various organic compounds Finite capacity requires regeneration/replacement; competition from other compounds in the water. arviatechnology.com
Photocatalysis (TiO₂, SnO₂/GA NP) Oxidation via a light-activated catalyst Potential for complete mineralization; the catalyst can be reused Formation of potentially toxic intermediates; efficiency is dependent on water clarity and pH. mdpi.comnih.gov

In Vitro Pharmacological and Biochemical Investigations of S Citalopram N Oxide

Assessment of Serotonin (B10506) Reuptake Inhibition Efficacy (in vitro)

(S)-Citalopram N-oxide is a metabolite of the selective serotonin reuptake inhibitor (SSRI) escitalopram (B1671245). In vitro studies are crucial for determining the pharmacological activity of such metabolites. Research indicates that the primary pharmacological action of citalopram (B1669093) and its active enantiomer, escitalopram, is the potent inhibition of serotonin (5-HT) reuptake. fda.govfda.gov

While this compound is a known metabolite, its direct efficacy in inhibiting serotonin reuptake is significantly less pronounced compared to the parent compound. In vitro studies have consistently shown that citalopram is considerably more potent than its metabolites, including the N-oxide form, in blocking the serotonin transporter. mdpi.com Specifically, citalopram is reported to be at least eight times more potent than its metabolites at inhibiting serotonin reuptake. mdpi.com This suggests that this compound itself does not likely contribute significantly to the therapeutic antidepressant effects of escitalopram. mdpi.com

Comparative Potency Studies with Parent Compound and Other Metabolites (in vitro)

The pharmacological activity of escitalopram's metabolites is substantially lower than that of the parent drug. fda.gov In vitro investigations reveal that escitalopram is significantly more potent in inhibiting serotonin reuptake than its primary metabolites, S-desmethylcitalopram (S-DCT) and S-didesmethylcitalopram (S-DDCT). fda.gov Specifically, escitalopram is at least 7 times more potent than S-DCT and 27 times more potent than S-DDCT. fda.gov

While direct comparative potency data for this compound against S-DCT and S-DDCT is not extensively detailed in the provided results, the general consensus is that all metabolites, including the N-oxide derivative, are markedly less active than escitalopram. mdpi.comfda.gov The metabolites, including S-DCT and S-DDCT, have been shown to have no or very low affinity for a range of other receptors, such as serotonergic (5-HT1-7), alpha- and beta-adrenergic, dopamine (B1211576) (D1-5), histamine (B1213489) (H1-3), muscarinic (M1-5), and benzodiazepine (B76468) receptors. fda.gov

Comparative Potency of Escitalopram and its Metabolites

Compound Potency in Serotonin Reuptake Inhibition (Relative to Metabolites)
Escitalopram ((S)-Citalopram) At least 7 times more potent than S-DCT and 27 times more potent than S-DDCT fda.gov
(S)-Desmethylcitalopram (S-DCT) Less potent than Escitalopram fda.gov
(S)-Didesmethylcitalopram (S-DDCT) Less potent than Escitalopram and S-DCT fda.gov
This compound Considered to have significantly less potency than the parent compound mdpi.com

Enzyme Inhibition Profiles (in vitro)

Effects on Cytochrome P450 Enzymes (e.g., CYP2D6, CYP2C19, CYP3A4)

The metabolism of escitalopram is primarily carried out by the cytochrome P450 (CYP) enzyme system in the liver. drugbank.com The main enzymes involved in the N-demethylation of escitalopram are CYP2C19 and CYP3A4, with a smaller contribution from CYP2D6. drugbank.comnih.govmedsafe.govt.nz The formation of the citalopram N-oxide metabolite is also mediated by the CYP system, with studies indicating the involvement of CYP2D6 in the N-oxidation of citalopram. pharmgkb.orgnih.govpharmgkb.org

In terms of enzyme inhibition, in vitro studies have shown that escitalopram and its demethylated metabolites have weak inhibitory effects on the major CYP isoenzymes. nih.govpharmgkb.org Escitalopram and its metabolite S-desmethylcitalopram (S-DCT) were found to be negligible inhibitors of CYP1A2, CYP2C9, CYP2C19, CYP2E1, and CYP3A4, with IC50 values greater than 100 microM. nih.gov They did show weak inhibition of CYP2D6, with IC50 values in the range of 70-80 microM. nih.gov Citalopram itself is considered a weak inhibitor of CYP2D6 and has little to no effect on CYP1A2, CYP2C19, and CYP3A4. pharmgkb.orgnih.gov

The available information does not provide a specific in vitro enzyme inhibition profile for this compound itself. However, given that the parent compound and its other major metabolites exhibit weak inhibitory potential, it is plausible that this compound would also have a low potential for clinically significant drug interactions via CYP enzyme inhibition. nih.gov

Stereochemical Aspects of S Citalopram N Oxide Research

Chiral Recognition and Separation Principles in Analytical Chemistry

The separation and analysis of enantiomers, such as (S)-Citalopram N-Oxide and its counterpart, are critical in pharmaceutical research and quality control. nih.gov Chiral recognition is the principle that underpins the ability to distinguish between enantiomers, which have identical physical and chemical properties in an achiral environment but interact differently with other chiral entities. This differential interaction is the basis for their separation.

Several analytical techniques have been developed for the chiral separation of citalopram (B1669093) and its metabolites. diva-portal.org High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are prominent methods used for this purpose. nih.govdiva-portal.org

High-Performance Liquid Chromatography (HPLC): Chiral HPLC methods often employ chiral stationary phases (CSPs) that can interact stereoselectively with the enantiomers. For citalopram and its metabolites, CSPs based on cyclodextrin (B1172386) derivatives, such as acetylated β-cyclodextrin, have proven effective. diva-portal.orgnih.gov The separation mechanism involves the formation of transient diastereomeric complexes between the chiral selector in the stationary phase and the individual enantiomers, leading to different retention times.

Capillary Electrophoresis (CE): CE offers a high-efficiency alternative for chiral separations. In CE, a chiral selector is typically added to the background electrolyte. For the enantioselective separation of citalopram and its metabolites, including the N-oxide, cyclodextrins and their derivatives, like beta-cyclodextrin (B164692) sulfate, are commonly used as chiral selectors. nih.govresearchgate.net The separation is based on the differential migration of the diastereomeric complexes formed between the enantiomers and the chiral selector in the electric field.

A summary of analytical methods for chiral separation is presented in the table below.

Analytical TechniqueChiral Selector/Stationary PhaseKey Findings
High-Performance Liquid Chromatography (HPLC) Acetylated β-cyclodextrin columnSuitable for pharmacokinetic studies of citalopram enantiomers and its demethylated metabolites. nih.gov
Capillary Electrophoresis (CE) Beta-cyclodextrin (β-CD) sulfateAchieved baseline enantioseparation of racemic citalopram and its main metabolites in under 6 minutes. nih.gov
Thin-Layer Chromatography (TLC) Vancomycin (B549263) or norvancomycin (B1247964)Successfully separated (R)- and (S)-citalopram enantiomers and related substances, including citalopram N-oxide. nih.govnih.gov

Thin-Layer Chromatography (TLC): Novel TLC methods have also been developed for the simultaneous stereospecific separation of citalopram enantiomers and their related substances, including Citalopram N-Oxide. nih.govnih.gov These methods often utilize chiral selectors like vancomycin or norvancomycin incorporated into the mobile phase. nih.govnih.gov The separation results in different Rf values for the enantiomers and related compounds, allowing for their identification and quantification. nih.gov

The development of these chiral separation techniques has been instrumental in allowing researchers to measure the concentrations of individual enantiomers in biological fluids and pharmaceutical formulations. diva-portal.org This capability is crucial for understanding the stereoselective metabolism and pharmacokinetics of drugs like citalopram.

Stereoselective Metabolic Pathways Leading to this compound

The metabolism of citalopram is a stereoselective process, meaning that the two enantiomers, (S)-citalopram and (R)-citalopram, are metabolized at different rates by different enzymes. mdpi.com This stereoselectivity extends to the formation of its various metabolites, including the N-oxide derivatives.

The primary site of citalopram metabolism is the liver, where cytochrome P450 (CYP) enzymes play a central role. Research has identified specific CYP isoenzymes responsible for the different metabolic transformations of citalopram.

The formation of Citalopram N-Oxide is exclusively mediated by the enzyme CYP2D6 . nih.govnih.gov This N-oxidation step is a key part of the metabolic profile of citalopram. In vitro studies using human liver microsomes and cDNA-expressed CYP enzymes have confirmed that CYP2D6 is the sole enzyme responsible for this particular metabolic conversion. nih.gov

Furthermore, the metabolism of citalopram leading to its N-demethylated metabolites, desmethylcitalopram (B1219260) (DCT) and didesmethylcitalopram (DDCT), is also stereoselective. The initial N-demethylation is carried out by CYP2C19, CYP3A4, and to a lesser extent, CYP2D6, with all three enzymes showing a preference for the (S)-enantiomer. nih.govnih.gov The subsequent demethylation of desmethylcitalopram to didesmethylcitalopram is mediated by CYP2D6. nih.govnih.gov

The stereoselective nature of citalopram metabolism has significant implications. Since (S)-citalopram is the pharmacologically active enantiomer, the preferential metabolism by key enzymes influences its plasma concentration and, consequently, its therapeutic effect. The involvement of CYP2D6 in the formation of this compound is particularly noteworthy due to the known genetic polymorphism of this enzyme, which can lead to variations in metabolic capacity among individuals.

The table below summarizes the key enzymes involved in the stereoselective metabolism of citalopram.

Metabolic StepMetabolite FormedKey Enzyme(s)Stereoselectivity
N-demethylation Desmethylcitalopram (DCT)CYP2C19, CYP3A4, CYP2D6Preferential conversion of the (S)-enantiomer. nih.gov
N-demethylation Didesmethylcitalopram (DDCT)CYP2D6Mediates the second demethylation step. nih.gov
N-oxidation Citalopram N-OxideCYP2D6Exclusively formed by CYP2D6. nih.gov

Understanding these stereoselective metabolic pathways is crucial for a comprehensive pharmacokinetic model of citalopram and for predicting potential drug-drug interactions.

Characterization of Enantiomeric Purity and Ratios

Ensuring the enantiomeric purity of a single-enantiomer drug like escitalopram (B1671245) ((S)-citalopram) is a critical aspect of pharmaceutical quality control. The presence of the inactive or less active (R)-enantiomer can affect the drug's efficacy and safety profile. nih.gov Therefore, analytical methods are required to accurately determine the enantiomeric purity and the ratio of enantiomers in a given sample.

Various analytical techniques are employed for the characterization of enantiomeric purity and ratios of citalopram and its metabolites. nih.gov

Chromatographic and Electrophoretic Methods: As discussed in section 7.1, HPLC and CE are powerful tools for separating enantiomers. nih.gov These methods, when validated, can provide quantitative information about the amount of each enantiomer present. For instance, a stereospecific HPLC method with fluorescence detection has been developed to quantify the enantiomers of citalopram and its N-demethylated metabolites in plasma, with a limit of quantification of 3 ng/ml for each enantiomer. nih.gov Similarly, TLC methods have been developed for the quantitative determination of the enantiomeric purity of (R)- and (S)-citalopram. nih.govnih.gov

Spectroscopic Methods: Synchronous fluorescence spectroscopy (SFS) and its first derivative have been used to determine the enantiomeric purity of escitalopram oxalate (B1200264) and its impurities, including the N-oxide. These methods often involve the use of a chiral selector, such as hydroxyl propyl-β-cyclodextrin, to induce a differential spectroscopic response from the enantiomers.

Studies on Enantiomeric Ratios: Research has been conducted to determine the S/R ratios of citalopram and its metabolites in biological samples. In one study involving postmortem blood samples, the mean S/R ratio for citalopram was found to be 0.67 ± 0.25, and for desmethylcitalopram, it was 0.68 ± 0.20. oup.com This study also observed that increasing concentrations of citalopram were associated with increasing S/R ratios. oup.com In another study of depressive patients, the concentration of S-(+)-citalopram varied between 24-49% of the total citalopram concentration. nih.gov These findings highlight the stereoselective nature of citalopram's pharmacokinetics.

The table below provides an overview of methods for characterizing enantiomeric purity and some reported enantiomeric ratios.

Analytical MethodApplicationKey Findings/Parameters
HPLC with fluorescence detection Analysis of citalopram and its demethylated metabolites in plasma.Limit of quantification: 3 ng/ml for each enantiomer. nih.gov
TLC-Densitometry Determination of enantiomeric purity of (R)- and (S)-citalopram.Linear range: 0.2-16.8 μg/10 μl; LOD: 0.08 μg/10 μl; LOQ: 0.25 μg/10 μl. nih.gov
Synchronous Fluorescence Spectroscopy (SFS) Assay of escitalopram and its impurities.Linearity range for escitalopram and impurities: 0.01 to 1.0 μg mL-1.
Chiral HPLC in postmortem blood Determination of S/R ratios of citalopram and desmethylcitalopram.Mean S/R ratio for citalopram: 0.67 ± 0.25; for desmethylcitalopram: 0.68 ± 0.20. oup.com

The ability to accurately characterize enantiomeric purity and ratios is essential for ensuring the quality of pharmaceutical products and for conducting meaningful pharmacokinetic and pharmacodynamic studies. nih.govnih.gov

Future Directions in S Citalopram N Oxide Academic Research

Development of Novel and Greener Synthetic Methodologies for Enantiomerically Pure Forms

The synthesis of (S)-Citalopram N-Oxide in its enantiomerically pure form is paramount for detailed pharmacological and toxicological studies. Current methodologies often involve the oxidation of (S)-citalopram (escitalopram). Future research is anticipated to focus on developing more efficient and environmentally benign synthetic routes.

Controlled oxidation of citalopram (B1669093) using agents like hydrogen peroxide or meta-chloroperbenzoic acid in inert solvents is a known method. However, the pursuit of "green chemistry" principles is driving the exploration of biocatalytic approaches. The use of enzymes, such as those from the cytochrome P450 family or lipases, presents a promising avenue for highly selective and sustainable synthesis. ncl.res.innih.gov For instance, Candida antarctica lipase (B570770) B (CAL-B) has demonstrated high enantioselectivity in related chemical transformations. ncl.res.in

Furthermore, advancements in electropolymerization and the development of molecularly imprinted polymers (MIPs) offer novel strategies for both synthesis and purification. nih.govresearchgate.net These techniques could lead to more sustainable processes by reducing the reliance on organic solvents and harsh reagents. nih.gov

Table 1: Potential Greener Synthetic Approaches for this compound

MethodologyPotential AdvantagesKey Research Focus
Biocatalysis High enantioselectivity, mild reaction conditions, reduced waste.Identification and optimization of specific enzymes (e.g., CYPs, lipases).
Electropolymerization Reduced use of organic solvents, potential for in-situ synthesis and purification.Development of selective MIP-based electrochemical sensors and reactors. researchgate.net
Flow Chemistry Improved reaction control, enhanced safety, potential for continuous manufacturing.Optimization of reaction parameters and reactor design for N-oxidation.

Advanced Structural Elucidation and Conformational Studies

A precise understanding of the three-dimensional structure and conformational dynamics of this compound is crucial for elucidating its biological activity and interactions with molecular targets. While standard analytical techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy are fundamental for structural confirmation, future research will likely employ more sophisticated methods.

Advanced computational modeling, including quantum-polarized ligand docking and QM/MM (quantum mechanics/molecular mechanics) calculations, can provide a more detailed picture of the molecule's electronic structure and its binding orientation within biological targets like the serotonin (B10506) transporter. acs.org These computational approaches, validated by experimental data from techniques like X-ray crystallography of co-crystallized protein-ligand complexes, will be instrumental.

Deeper Mechanistic Understanding of In Vitro Biotransformation Dynamics

This compound is a product of the hepatic metabolism of escitalopram (B1671245). uoa.gr While it is known that cytochrome P450 (CYP) enzymes, particularly CYP2D6, are involved in the N-oxidation of citalopram, a more granular understanding of the biotransformation dynamics for the (S)-enantiomer is needed. nih.gov

Future in vitro studies using human liver microsomes and specific expressed CYP isoforms will be essential to precisely quantify the contributions of different enzymes to the formation of this compound. nih.gov Research has shown that the metabolism of citalopram is stereoselective, with CYP2C19, CYP2D6, and CYP3A4 contributing to the biotransformation of the S-enantiomer. nih.govhpra.ie Further investigation into the kinetics (Kₘ and Vₘₐₓ) of this compound formation by these individual enzymes will refine our understanding of its metabolic profile. nih.gov

Moreover, studies have indicated that under certain conditions, N-oxidation can be favored over other metabolic pathways like demethylation. Exploring the factors that modulate these pathways, such as substrate concentration and the presence of co-factors, will be a significant area of future research. It has also been observed that in the brain, the biotransformation of citalopram is primarily mediated by monoamine oxidases (MAO), not cytochrome P-450. nih.gov

Table 2: Key Enzymes in the Biotransformation of Citalopram

Enzyme FamilySpecific Isoforms InvolvedRole in Citalopram Metabolism
Cytochrome P450 (CYP) CYP2D6, CYP2C19, CYP3A4N-demethylation and N-oxidation in the liver. nih.govnih.govhpra.ie
Monoamine Oxidase (MAO) MAO-A, MAO-BBiotransformation in the brain. nih.gov

Comprehensive Research into Environmental Transformation and Ecological Impact

The increasing detection of pharmaceuticals in aquatic environments has raised concerns about their potential ecological effects. nih.govmdpi.com Citalopram and its metabolites, including the N-oxide, are found in surface waters and wastewater treatment plant effluents. mdpi.comdiva-portal.org Future research must focus on the environmental fate and transformation of this compound.

Studies on the photodegradation and biodegradation of this compound in various aquatic matrices are crucial. uoa.grmdpi.comresearchgate.net While citalopram itself can be persistent, its transformation products may have different properties and ecological impacts. diva-portal.orgresearchgate.net For example, chlorination processes in water treatment can lead to the formation of different byproducts. researchgate.net

The ecotoxicological effects of this compound on non-target aquatic organisms need to be thoroughly investigated. Chronic exposure to even low, environmentally relevant concentrations of citalopram has been shown to affect the behavior and morphology of aquatic invertebrates. nih.govresearchgate.net Similar in-depth studies are required for its N-oxide metabolite to build a comprehensive environmental risk assessment. This includes assessing its potential for bioaccumulation and its effects on various trophic levels.

Q & A

Q. What validated analytical methods are recommended for quantifying (S)-Citalopram N-Oxide in complex matrices?

A validated thin-layer chromatography (TLC) densitometric method using a macrocyclic antibiotic as a chiral selector has been reported for enantiomeric purity determination. This method achieves linearity (r = 0.9995–0.9996) across 0.2–16.8 µg/10µl, with accuracy (98–100%) and precision (RSD <1%). Detection limits (LOD: 0.03–0.06 µg/10µl; LOQ: 0.10–0.20 µg/10µl) ensure sensitivity for trace analysis .

Q. How can researchers ensure enantiomeric purity during the synthesis of this compound?

Enantiomeric purity requires chiral separation techniques such as high-performance liquid chromatography (HPLC) or TLC with chiral stationary phases. Method validation must include specificity testing against related substances (e.g., R-Citalopram, CIT-C, CIT-N) and stress conditions (e.g., oxidation, hydrolysis) to confirm resolution and stability .

Q. What are the critical parameters for synthesizing this compound in laboratory settings?

Key parameters include reaction stoichiometry (e.g., molar ratios of citalopram to oxidizing agents), temperature control (to avoid racemization), and purification steps (e.g., recrystallization or chromatography). Purity must be confirmed via spectral data (NMR, MS) and elemental analysis .

Advanced Research Questions

Q. How do discrepancies in pharmacokinetic data for this compound impact experimental design?

Contradictory findings in metabolite stability (e.g., bupropion instability) or enantiomer-specific effects necessitate robust controls. For example, chiral analysis must be prioritized to distinguish this compound from racemic mixtures. Meta-analyses should incorporate unpublished data to address reporting bias in efficacy studies .

Q. What experimental models are suitable for studying the neuropharmacological effects of this compound?

In vivo models (e.g., rodent anxiety paradigms) with systemic or intracerebral drug administration can isolate brain region-specific effects (e.g., vmPFC vs. OFC). Pairing behavioral assays with electrophysiology or neuroimaging ensures mechanistic insights into anxiolytic or antidepressant responses .

Q. How can researchers resolve contradictions in clinical trial data involving this compound?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses. For instance, subgroup analyses (e.g., responders vs. non-responders) and dose-response studies can clarify variability in remission rates. Rigorous reporting standards (e.g., CONSORT) minimize data ambiguity .

Q. What strategies mitigate challenges in detecting this compound degradation products?

Accelerated stability studies under varied pH, temperature, and light exposure are essential. Use mass spectrometry to identify degradation pathways (e.g., N-oxide reduction). Method validation must include forced degradation studies to establish robustness .

Methodological Guidelines

  • Data Interpretation : Address pharmacogenomic factors (e.g., CYP2C19 polymorphisms) affecting metabolite profiles. Use multivariate statistics to account for covariates in clinical data .
  • Experimental Replication : Follow Beilstein Journal of Organic Chemistry standards: report detailed synthetic procedures, spectral data, and purity metrics (>95% by HPLC). Supplementary materials should include raw datasets and calibration curves .
  • Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for animal research. Include ethics committee approvals and conflict-of-interest disclosures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.